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(Z)-N-methoxy-3-methyl-7H-purin-6-imine -

(Z)-N-methoxy-3-methyl-7H-purin-6-imine

Catalog Number: EVT-14941682
CAS Number:
Molecular Formula: C7H9N5O
Molecular Weight: 179.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Z)-N-methoxy-3-methyl-7H-purin-6-imine is a purine derivative characterized by its unique molecular structure and potential pharmacological applications. This compound belongs to a class of nitrogen-containing heterocycles that are fundamental components of nucleobases, such as adenine and guanine, which are essential for biological processes. The significance of purine analogues extends to their roles as substrates or inhibitors in purine metabolism, making them crucial in drug development, particularly for antiparasitic therapies.

Source and Classification

The compound is classified under purines, which are vital in various biochemical pathways. Purines are known for their involvement in nucleic acid structure and function, as well as their pharmacological properties. The specific classification of (Z)-N-methoxy-3-methyl-7H-purin-6-imine aligns it with other purine derivatives that exhibit biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of (Z)-N-methoxy-3-methyl-7H-purin-6-imine can be achieved through various methods, one of which involves the reaction of 6-chloropurine with hydroxylamine-O-sulfonic acid (HOSA). This reaction typically occurs in a solvent like dimethylformamide at room temperature, where HOSA acts as an aminating agent. The process yields the desired product with a notable efficiency, as reported in studies that demonstrate yields around 76% when using an excess of the aminating reagent .

Reaction Pathway

The reaction pathway involves the formation of an intermediate followed by cyclization to yield the final product. The mechanism includes the nucleophilic attack of the hydroxylamine on the chloropurine, leading to substitution and subsequent tautomerization to stabilize the imine form.

Molecular Structure Analysis

Structure and Data

The molecular formula for (Z)-N-methoxy-3-methyl-7H-purin-6-imine is C7_7H9_9N5_5O. Its molecular weight is approximately 179.179 g/mol. The structure features a methoxy group at the nitrogen position, contributing to its unique properties as a purine analogue. Detailed structural analysis can be performed using techniques such as X-ray crystallography, which provides insights into bond lengths and angles critical for understanding its reactivity and interactions .

Key Structural Features

  • Functional Groups: Methoxy group (-OCH3_3), amino group (-NH2_2), and methyl group (-CH3_3).
  • Purine Ring System: The compound retains the characteristic bicyclic structure of purines, which is essential for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

(Z)-N-methoxy-3-methyl-7H-purin-6-imine can participate in various chemical reactions typical for purines, including nucleophilic substitutions and cycloadditions. These reactions often leverage the electron-rich nature of the nitrogen atoms within the purine ring, allowing for diverse functionalization opportunities.

Examples of Reactions

  1. Nucleophilic Substitution: The methoxy group can be replaced by various nucleophiles, leading to new derivatives with potential pharmacological activities.
  2. Cycloaddition: Under specific conditions, (Z)-N-methoxy-3-methyl-7H-purin-6-imine may engage in cycloaddition reactions with alkenes or alkynes.
Mechanism of Action

Process and Data

The mechanism of action for (Z)-N-methoxy-3-methyl-7H-purin-6-imine primarily involves its interaction with biological targets such as enzymes involved in purine metabolism. By mimicking natural substrates, this compound can inhibit or activate specific pathways, influencing cellular processes like DNA replication and repair.

Biological Implications

Research indicates that purine analogues can serve as antagonists or agonists at adenosine receptors, which play significant roles in various physiological responses including inflammation and immune modulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Data suggest a melting point range indicative of stability under standard conditions.
  • Solubility: Solubility profiles vary based on solvent polarity; typically soluble in polar aprotic solvents like dimethylformamide.

Chemical Properties

  • Reactivity: The presence of functional groups allows for reactivity under mild conditions.
  • Stability: The compound exhibits stability under neutral pH but may hydrolyze under acidic or basic conditions.
Applications

Scientific Uses

(Z)-N-methoxy-3-methyl-7H-purin-6-imine has potential applications in medicinal chemistry due to its structural similarity to natural nucleobases. It may be used in:

  1. Drug Development: As a lead compound for designing new therapeutics targeting parasitic infections.
  2. Biochemical Research: To study purine metabolism and enzyme inhibition.
  3. Pharmacology: Investigating its role as an adenosine receptor modulator to develop anti-inflammatory agents.
Biosynthetic Pathways and Precursor Utilization in (Z)-N-methoxy-3-methyl-7H-purin-6-imine Analogues

Enzymatic Methylation and Methoxylation Mechanisms in Purine Alkaloid Biosynthesis

The biosynthesis of (Z)-N-methoxy-3-methyl-7H-purin-6-imine involves intricate enzymatic methylation and methoxylation events fundamental to purine alkaloid diversification. These reactions are primarily mediated by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which exhibit precise substrate specificities and positional selectivity. In purine alkaloid-producing species like Camellia gymnogyna, distinct N-methyltransferase isoforms catalyze sequential methylation steps at specific purine ring positions [3]. The recombinant enzyme GCS3 from C. gymnogyna demonstrates robust activity in converting 7-methylxanthine to theobromine (3,7-dimethylxanthine), highlighting the enzymatic precision required for N-methylation at the purine N-3 position – a crucial step potentially paralleled in the biosynthesis of the 3-methylated target compound [3].

Methoxylation represents a specialized biochemical modification in purine alkaloid pathways. While direct studies on N-methoxy imine formation are limited in the literature, biochemical precedent exists through enzymes like GCS1 from C. gymnogyna, which catalyzes the conversion of 1,3,7-trimethyluric acid to theacrine – an oxygen-containing purine alkaloid [3]. This suggests that specific oxidoreductases or transferases could facilitate the formation of the N-methoxy imine moiety in (Z)-N-methoxy-3-methyl-7H-purin-6-imine through analogous oxygen-transfer mechanisms. The enzymatic methoxylation likely occurs at a late biosynthetic stage, modifying a pre-methylated purine scaffold.

Precursor utilization in these pathways centers on xanthosine as the primary purine backbone donor, derived from either de novo purine synthesis or the purine salvage pathway. The salvage pathway exhibits particular significance, incorporating exogenous purines or recycled intracellular purine derivatives. Key enzymes like adenine phosphoribosyltransferase (APRT) play pivotal roles by converting adenine into adenosine monophosphate (AMP), which can be channeled toward xanthosine derivatives [4]. Subsequent transformations involve deamination, phosphoribosyl removal, and ring oxidation to yield xanthine or 7-methylxanthine, which serve as direct precursors for methylation/methoxylation cascades yielding advanced intermediates structurally related to the target compound.

  • Table 1: Key Methyltransferases in Purine Alkaloid Biosynthesis and Their Putative Roles in (Z)-N-methoxy-3-methyl-7H-purin-6-imine Formation

    Enzyme SourceSubstrate SpecificityCatalyzed ReactionPotential Relevance to Target Compound
    GCS3 (C. gymnogyna)7-MethylxanthineN-Methylation → Theobromine3-Methyl group introduction
    GCS1 (C. gymnogyna)1,3,7-Trimethyluric acidOxidation/Methylation → TheacrineModel for N-Methoxylation/Oxidation
    Caffeine Synthase (Tea)ParaxanthineN-Methylation → CaffeineMulti-step methylation catalysis
    Putative Methoxylase3-Methyl-6-iminopurineO-Methylation → N-Methoxy imineHypothesized for N-methoxy imine formation
  • Table 2: Precursor Utilization in Purine Alkaloid Biosynthesis Relevant to (Z)-N-methoxy-3-methyl-7H-purin-6-imine

    PrecursorMetabolic OriginKey Converting EnzymesResulting Intermediate Toward Target
    XanthosineDe novo/SalvageNucleotidase, NucleosidaseXanthine
    AdenineSalvage PathwayAdenine Phosphoribosyltransferase (APRT)AMP
    AMPDe novo/SalvageAMP DeaminaseIMP
    7-MethylxanthineXanthine Methylation7-Methylxanthosine SynthaseCore methylated scaffold
    3-Methyl-6-iminopurineMethylation of 6-IminopurinePutative N-MethyltransferaseDirect precursor for methoxylation

Role of Non-Ribosomal Peptide Synthetases in Imine Functionalization

The incorporation of the imine functional group (=NH) and its subsequent elaboration to an N-methoxy imine in (Z)-N-methoxy-3-methyl-7H-purin-6-imine likely involves specialized enzymatic machinery beyond standard purine metabolism. While purine alkaloid biosynthesis typically relies on methyltransferases and oxidoreductases, the unique imine and particularly the N-methoxy imine functionalities suggest potential involvement of Non-Ribosomal Peptide Synthetase (NRPS) or NRPS-like enzymes. These complex multidomain enzymes are canonically associated with peptide and hybrid metabolite biosynthesis but exhibit remarkable functional plasticity [4].

NRPS systems could contribute to imine functionalization through several potential mechanisms:

  • Activation and Modification of Precursors: An NRPS adenylation (A) domain might activate a carboxylated purine precursor (e.g., a uric acid derivative) or a modified amino acid precursor. The activated substrate (as an aminoacyl-AMP) would be covalently tethered to the peptidyl carrier protein (PCP) domain as a thioester.
  • Condensation and Imine Formation: A condensation (C) domain could catalyze a nucleophilic attack not by an amino group, but by a primary amine or hydrazine derivative present on a purine intermediate (e.g., the 6-amino group of adenine derivatives), resulting in amide bond formation. Subsequent dehydration catalyzed by an auxiliary domain (e.g., a cyclization or heterocyclization domain often embedded within C domains) could convert this amide into the characteristic imine (C=N) functionality observed at the 6-position of the target compound. Biochemical precedent exists for NRPS-like enzymes generating Schiff bases and other imine-containing structures in natural products.
  • Methoxylation Integration: The N-methoxy group could originate from SAM via an O-methyltransferase domain integrated within the NRPS module or acting in trans. Alternatively, an NRPS-associated tailoring enzyme might hydroxylate a nitrogen atom followed by O-methylation. A more direct, albeit speculative, route could involve an NRPS module activating methoxylamine or a derivative, incorporating it via the C domain to form the N-methoxy imine directly in a single enzymatic step. The documented ability of NRPS to incorporate hydroxylamines supports the feasibility of this route.

The potential involvement of NRPS-like systems is further supported by their known roles in generating structurally complex nitrogen-containing heterocycles beyond simple peptides. These enzymes provide a versatile biochemical framework for the ATP-dependent activation, condensation, and tailoring reactions necessary to assemble the unique (Z)-N-methoxy imine moiety from purine and potentially non-purine precursors [4] [6]. Identifying such systems in the producing organisms of (Z)-N-methoxy-3-methyl-7H-purin-6-imine analogues would be a key focus of future biosynthetic studies.

  • Table 3: Potential NRPS Domains and Their Hypothetical Roles in (Z)-N-methoxy-3-methyl-7H-purin-6-imine Biosynthesis

    NRPS Domain TypeCanonical FunctionHypothetical Role in Target Compound Biosynthesis
    Adenylation (A)Substrate activation (AA/carboxylate)Activation of purine-6-carboxylic acid or methoxylamine
    Peptidyl Carrier Protein (PCP)Tethering activated substrateCarrier for activated purine/thioester intermediate
    Condensation (C)Peptide bond formationCatalyzing amide bond formation between purine and amine nucleophile
    Heterocyclization (Cy)Heterocycle formationDehydration of amide to form 6-imine functionality
    Methyltransferase (MT)N-/O-MethylationO-Methylation of N-hydroxy imine to N-methoxy imine
    Reductase (R)Reduction of thioesterTerminal release (less likely for imine compound)
  • Table 4: Comparison of Purine Alkaloid Types and Modifying Enzymes

    Purine Alkaloid TypeCore Structure ModificationsPrimary Enzymatic MachineryRelationship to Target Compound
    Methylxanthines (Caffeine)N-MethylationSAM-dependent MethyltransferasesShared methyl group at N-3
    Methyluric Acids (Theacrine)Oxidation (C-8), N-MethylationOxidoreductases, MethyltransferasesShared complex oxygenation
    Imine Purines (Target)6-Imino, N-Methoxy ImineNRPS-like, MethyltransferasesUnique N-methoxy imine functionality
    Deaza PurinesStructural ring modificationComplex rearrangement enzymesDifferent core structure

Properties

Product Name

(Z)-N-methoxy-3-methyl-7H-purin-6-imine

IUPAC Name

(Z)-N-methoxy-3-methyl-7H-purin-6-imine

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

InChI

InChI=1S/C7H9N5O/c1-12-4-10-6(11-13-2)5-7(12)9-3-8-5/h3-4H,1-2H3,(H,8,9)/b11-6-

InChI Key

HOYWCYKNFDTUGC-WDZFZDKYSA-N

Canonical SMILES

CN1C=NC(=NOC)C2=C1N=CN2

Isomeric SMILES

CN1C=N/C(=N\OC)/C2=C1N=CN2

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